Cas no 101095-61-8 (Benzene,1-(chloromethyl)-4-(2-phenylethenyl)-)
101095-61-8 structure
Product Name:Benzene,1-(chloromethyl)-4-(2-phenylethenyl)-
Numero CAS:101095-61-8
MF:C15H13Cl
MW:228.716723203659
CID:124490
PubChem ID:3530988
Update Time:2025-04-18
Benzene,1-(chloromethyl)-4-(2-phenylethenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1-(chloromethyl)-4-(2-phenylethenyl)-
- 4-CHLOROMETHYLSTILBENE
- 1-CHLOROMETHYL-4-((E)-STYRYL)-BENZENE
- 4-(chloromethyl)stilben
- 4-Chlormethyl-stilben
- 1-chloromethyl-4-styryl-benzene
- 4-(chloromethyl)stilbene
- 1-(chloromethyl)-4-(2-phenylethenyl)benzene
- 101095-61-8
- IWJQBYQAGGHNAB-UHFFFAOYSA-N
- (E)-4-(Chloromethyl)stilbene
-
- Inchi: 1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2
- Chiave InChI: IWJQBYQAGGHNAB-UHFFFAOYSA-N
- Sorrisi: ClCC1C=CC(C=CC2C=CC=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 228.07100
- Massa monoisotopica: 228.071
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 208
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 5.2
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- PSA: 0.00000
- LogP: 4.59580
Benzene,1-(chloromethyl)-4-(2-phenylethenyl)- Letteratura correlata
-
Shahar Dery,Israel Alshanski,Evgeniy Mervinetsky,Daniel Feferman,Shlomo Yitzchaik,Mattan Hurevich,Elad Gross Chem. Commun. 2021 57 6233
101095-61-8 (Benzene,1-(chloromethyl)-4-(2-phenylethenyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti